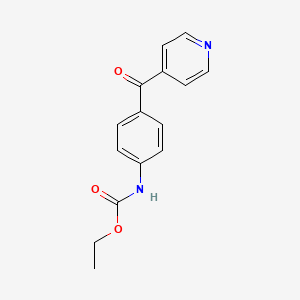
ethyl (4-isonicotinoylphenyl)carbamate
Übersicht
Beschreibung
Ethyl (4-isonicotinoylphenyl)carbamate, also known as EINECS 261-034-0 or CAS 114-90-9, is a chemical compound that has been widely used in scientific research. This compound is a carbamate derivative of isonicotinic acid and has been found to have a variety of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of ethyl (4-isonicotinoylphenyl)carbamate is through the inhibition of cholinesterase. This compound binds to the active site of the enzyme, preventing it from breaking down acetylcholine. This results in an increase in the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and physiological effects:
In addition to its cholinesterase inhibitory effects, this compound has been found to have other biochemical and physiological effects. This compound has been shown to have anti-inflammatory and antioxidant properties, which can protect against oxidative stress and inflammation. Additionally, this compound has been found to have neuroprotective effects, which can protect against neuronal damage and cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using ethyl (4-isonicotinoylphenyl)carbamate in lab experiments is its well-established synthesis method. This compound is also readily available and relatively inexpensive. However, one limitation of using this compound is its potential toxicity. This compound has been found to be toxic at high doses, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many future directions for research on ethyl (4-isonicotinoylphenyl)carbamate. One area of interest is in the development of new cholinesterase inhibitors for the treatment of cognitive disorders such as Alzheimer's disease. Additionally, there is potential for the use of this compound in the treatment of other neurological disorders such as Parkinson's disease and multiple sclerosis. Further research is also needed to explore the potential toxicity of this compound and to develop safer derivatives for use in lab experiments.
Wissenschaftliche Forschungsanwendungen
Ethyl (4-isonicotinoylphenyl)carbamate has been used in a variety of scientific research studies. One of the main applications of this compound is as a cholinesterase inhibitor. Cholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter that is important for cognitive function. By inhibiting cholinesterase, this compound can increase the levels of acetylcholine in the brain, which can improve cognitive function.
Eigenschaften
IUPAC Name |
ethyl N-[4-(pyridine-4-carbonyl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-2-20-15(19)17-13-5-3-11(4-6-13)14(18)12-7-9-16-10-8-12/h3-10H,2H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUOZUZGTYMTIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)C(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199937 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-methoxy-1-methylethyl)-4-[(4-phenylpiperazin-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B4418558.png)
![2-[(4,6-dimethylpyrimidin-2-yl)thio]-N-(2-fluoro-5-methylphenyl)acetamide](/img/structure/B4418567.png)
![1-{[3-(2-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-3-phenylpyrrolidin-3-ol](/img/structure/B4418569.png)
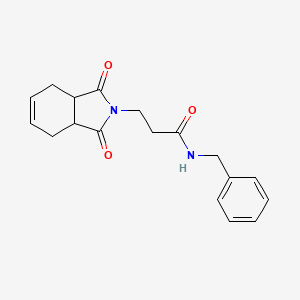
![ethyl [4-(3-methyl-1H-pyrazol-1-yl)phenyl]carbamate](/img/structure/B4418587.png)
![N-{3-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]propyl}acetamide](/img/structure/B4418590.png)
![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B4418596.png)
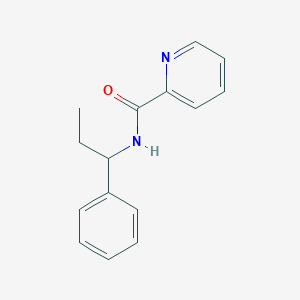
amine hydrochloride](/img/structure/B4418615.png)
![1-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4418621.png)
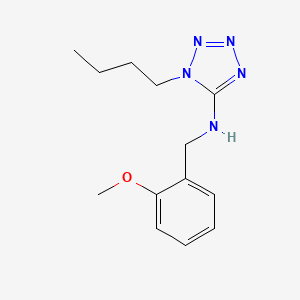
![N-[3-(1-prop-2-yn-1-yl-1H-benzimidazol-2-yl)propyl]-2-furamide](/img/structure/B4418627.png)
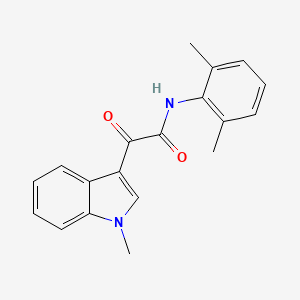
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}propan-2-amine](/img/structure/B4418640.png)